molecular formula C21H15N3O3S B1530980 N-[4-(2-{[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide CAS No. 1024569-68-3

N-[4-(2-{[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide

Cat. No.: B1530980
CAS No.: 1024569-68-3
M. Wt: 389.4 g/mol
InChI Key: YSVFKEPIVPUEJR-LSHDLFTRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-{[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide is a chemical compound with the CAS registry number 1024569-68-3 . It has a molecular formula of C21H15N3O3S and a molecular weight of 389.43 g/mol . This reagent features a complex structure that incorporates multiple functional groups, including an acetamide group and a 1,3-dioxo-2,3-dihydro-1H-indene moiety linked via a thiazole ring, as represented by the SMILES notation CC(=O)Nc1ccc(cc1)c1csc(n1)NC=C1C(=O)c2c(C1=O)cccc2 . This specific arrangement suggests potential for interesting chemical and biological properties, making it a valuable intermediate for researchers in medicinal chemistry and drug discovery. The product is supplied for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[4-[2-[(E)-(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-1,3-thiazol-4-yl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3S/c1-12(25)23-14-8-6-13(7-9-14)18-11-28-21(24-18)22-10-17-19(26)15-4-2-3-5-16(15)20(17)27/h2-11,26H,1H3,(H,23,25)/b22-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVFKEPIVPUEJR-LSHDLFTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)N=CC3=C(C4=CC=CC=C4C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)/N=C/C3=C(C4=CC=CC=C4C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(2-{[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's structure, synthesis, and biological activity based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C21H15N3O3S
  • Molecular Weight : 375.43 g/mol
  • CAS Number : 135532927

The structure includes a thiazole moiety linked to a phenyl acetamide group and an indene-derived dioxo unit, which contributes to its biological properties.

Antitumor Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and indene derivatives. The presence of the thiazole ring has been associated with enhanced cytotoxicity against various cancer cell lines. For instance:

  • Case Study : A compound structurally similar to this compound exhibited an IC50 value of 1.61 µg/mL against Jurkat cells, indicating significant antitumor efficacy .

The structure–activity relationship (SAR) analysis suggests that modifications in the phenyl and thiazole rings can influence potency. Compounds with electron-donating groups (like methyl) at specific positions have shown increased activity.

Antimicrobial Activity

The compound also demonstrates potential antimicrobial properties. Research indicates that thiazole derivatives can exhibit significant antibacterial activity:

  • Study Findings : Compounds with similar thiazole structures displayed comparable antimicrobial effects to standard antibiotics like norfloxacin . The presence of electron-releasing groups on the aromatic ring enhances this activity.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeCell Line/PathogenIC50/Minimum Inhibitory Concentration
Compound AAntitumorJurkat1.61 µg/mL
Compound BAntitumorMCF-7< 10 µg/mL
Compound CAntibacterialStaphylococcus aureus5 µg/mL
Compound DAntibacterialE. coli10 µg/mL

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary data suggest that:

  • Cytotoxicity Mechanism : The compound may induce apoptosis in cancer cells through mitochondrial pathways and by inhibiting key survival signals like Bcl-2 .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole-Acetamide Motifs

Several compounds share the thiazole-acetamide backbone but differ in substituents and biological targets:

Compound Name Key Substituents Biological Target/Activity Reference
N-[1-(((3,4-Diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide (4a-4i) Cyclopentyl group, phenyl/p-tolyl substituents on thiazole MAO-A/MAO-B inhibition (IC₅₀: 0.8–12.3 µM for 4a-4c)
2-(3-((6-Chloro-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methyl)phenoxy)-N-(thiazol-2-yl)acetamide (3e) Chloro-substituted indenone, phenoxy linker Anticancer activity (61–79% growth inhibition in leukemia, lung, and breast cancer cell lines)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-Dichlorophenyl group Structural analog of benzylpenicillin; crystallographic analysis (hydrogen-bonded dimers)
N-{4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide Thiazolidinone ring (2,4-dioxo) Potential antidiabetic/anti-inflammatory activity (structural similarity to thiazolidinediones)

Key Observations :

  • The target compound distinguishes itself via the indenone-thiazole conjugation, which enhances π-electron delocalization compared to simpler phenyl-thiazole systems (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) . This may improve binding to hydrophobic enzyme pockets.
  • The chloro-substituted indenone in compound 3e () demonstrates significant anticancer activity, suggesting that the target compound’s indenone-thiazole scaffold may also be viable for oncology applications.
Functional Group Variations and Activity
  • Thiazole vs. Thiazolidinone: Replacing the thiazole with a thiazolidinone ring (as in ) introduces additional hydrogen-bonding sites (C=O groups), which may enhance interactions with polar enzyme residues but reduce membrane permeability .
  • Linker Modifications: The methyleneamino linker in the target compound differs from the phenoxy linker in compound 3e (). This substitution may reduce steric hindrance, improving binding to flat enzymatic active sites (e.g., MAO’s FAD cofactor).
MAO Inhibition Potential
  • Compounds 4a-4i () inhibit MAO-A/B with IC₅₀ values < 10 µM, attributed to the thiazole’s planar geometry and aryl substituent interactions with the enzyme’s hydrophobic cavity . The target compound’s indenone group may enhance π-π stacking with MAO’s flavin adenine dinucleotide (FAD) cofactor, though empirical data are needed.
  • Selectivity: Bulky substituents (e.g., p-tolyl in 4a) favor MAO-B inhibition, while smaller groups (e.g., phenyl in 4c) target MAO-A . The indenone’s rigidity in the target compound could mimic these effects.
Anticancer Activity
  • Compound 3e () shows broad-spectrum anticancer activity, likely due to the chloro-indenone moiety inducing DNA intercalation or topoisomerase inhibition. The target compound’s unsubstituted indenone may require functionalization (e.g., halogenation) to achieve comparable potency.

Preparation Methods

Synthesis of the 1,3-Thiazole Intermediate

The 1,3-thiazole ring bearing an amino substituent at the 2-position and a phenyl group at the 4-position can be prepared via condensation of thioamides with α-haloketones or α-haloaldehydes. This method is well-established and involves:

  • Reacting a thioacetamide derivative with a halogenated precursor under mild conditions.
  • The reaction proceeds via nucleophilic substitution and ring closure to yield the thiazole ring.

Preparation of the (1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene) Moiety

The indenone structure with dioxo groups (isoindoline-1,3-dione framework) is commonly synthesized by:

  • Cyclization of substituted benzene derivatives with appropriate dicarbonyl compounds.
  • The formation of isoindoline-1,3-dione (phthalimide) derivatives is a classical reaction involving phthalic anhydride and amines or related reagents.
  • Introduction of the 2-ylidene substituent is achieved by condensation with aldehydes or ketones, often via Knoevenagel or related condensation reactions.

Formation of the Schiff Base Linkage (Amino-Methylidene Bridge)

The key step in the preparation of the target compound is the formation of the Schiff base (imine) linkage between the amino group on the thiazole and the carbonyl group on the indenone derivative. This involves:

  • Mixing the amino-thiazole intermediate with the aldehyde or ketone form of the indenone under reflux or room temperature conditions.
  • The reaction is typically performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance the nucleophilicity and facilitate imine formation.
  • The condensation proceeds with water elimination to form the imine bond, stabilizing the amino-methylidene bridge.

Acetylation of the Phenyl Amino Group

The acetamide group attached to the phenyl ring is introduced by:

  • Acetylation of the aniline derivative using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
  • This step is often performed prior to or after the formation of the thiazole ring depending on the synthetic route chosen.

Research Findings and Optimization of the Preparation

Solvent and Reaction Conditions

  • The use of dimethylformamide (DMF) as the solvent has been found to significantly improve yields in related syntheses involving amino-methylidene oxindole derivatives, which share mechanistic similarities with the target compound's synthesis. DMF enhances the acidity of the hydrogen at the reactive site, facilitating the Eschenmoser-type coupling and imine formation reactions.
  • Polar aprotic solvents like DMF or DMSO are preferred over acetonitrile due to their ability to stabilize intermediates and enhance nucleophilicity.

Avoidance of Intermediary Thiazoles

  • In related synthetic pathways, direct formation of the amino-methylidene linkage without isolating intermediary thiazole compounds leads to higher yields and cleaner reactions.
  • The presence of electron-withdrawing groups on the aromatic rings can influence the reaction pathway, sometimes favoring side products such as isoindigo derivatives, which must be controlled by careful choice of reaction conditions.

Yield and Purity

  • Yields for similar amino-methylidene heterocyclic compounds typically range from 70% to over 90% under optimized conditions involving DMF and controlled temperature.
  • Purification is commonly achieved by recrystallization or chromatographic methods.

Data Table: Summary of Key Reaction Parameters and Outcomes in Related Syntheses

Step Reactants/Intermediates Solvent Temperature Reaction Time Yield (%) Notes
Thiazole ring formation Thioacetamide + α-haloketone DMF, DMSO 60–100°C 4–12 h 75–85 Base catalysis often used
Indenone derivative synthesis Phthalic anhydride + amines Solvent-free or reflux in acetic acid 80–120°C 6–24 h 80–90 Cyclization step
Schiff base formation Amino-thiazole + indenone aldehyde DMF RT to reflux 2–8 h 70–95 Water removal critical
Acetylation Aniline derivative + Ac2O Pyridine or base RT 1–3 h 85–95 Protecting group introduction

Q & A

Basic Synthesis and Characterization

Q: What are the key steps and methodological considerations for synthesizing N-[4-(2-{[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide? A: The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. For example, analogous compounds are synthesized via condensation of thiourea derivatives with maleimides under reflux in glacial acetic acid, followed by purification using column chromatography . Critical parameters include:

  • Temperature control : Reflux conditions (e.g., 80–100°C) to ensure reaction completion .
  • Solvent selection : Polar aprotic solvents like DMF or acetic acid to stabilize intermediates .
  • Purification : Chromatography (silica gel) or recrystallization to achieve >95% purity .
    Characterization relies on NMR (1H/13C for structural elucidation) and HRMS (High-Resolution Mass Spectrometry) to confirm molecular weight and purity .

Advanced Reaction Optimization

Q: How can researchers address low yields during the thiazole ring formation in this compound? A: Yield optimization requires:

  • Catalyst screening : Bases like K₂CO₃ or Et₃N to deprotonate intermediates and accelerate cyclization .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 2 h) while maintaining yield .
  • By-product analysis : Use TLC or HPLC to monitor side reactions (e.g., hydrolysis of the dioxoindenyl group) . Contradictions in yield data across studies may arise from differences in reagent purity or atmospheric control (e.g., inert vs. aerobic conditions) .

Biological Activity Profiling

Q: What methodological frameworks are used to evaluate this compound’s interaction with biological targets? A: Advanced studies employ:

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD values) to enzymes/receptors .
  • Molecular docking : Predicts interactions with targets like kinases or GPCRs using software (e.g., AutoDock Vina) .
  • Cellular assays : IC₅₀ determination in cancer cell lines (e.g., MTT assay) with dose-response curves to assess cytotoxicity .
    Contradictions in activity data may stem from variations in cell line sensitivity or assay conditions (e.g., serum-free vs. serum-containing media) .

Stability and Degradation Analysis

Q: How can researchers assess the compound’s stability under physiological conditions? A: Methodologies include:

  • Forced degradation studies : Exposure to acidic/alkaline conditions, heat, or light, followed by HPLC-UV to quantify degradation products .
  • Plasma stability assays : Incubation in human plasma (37°C) with LC-MS/MS analysis to track metabolic breakdown .
    Key findings for analogs show susceptibility to hydrolysis at the acetamide group under alkaline conditions (pH > 9) .

Structure-Activity Relationship (SAR) Studies

Q: What structural modifications enhance this compound’s bioactivity? A: SAR strategies include:

  • Heterocyclic substitutions : Replacing the indenylidene group with pyrimidine or triazole rings to improve solubility and target affinity .
  • Functional group tuning : Introducing electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance metabolic stability .
    Example SAR Table :
ModificationBioactivity ChangeReference
Indenylidene → Pyridyl↑ Kinase inhibition (IC₅₀ 2 µM → 0.8 µM)
-OCH₃ → -CF₃↓ Plasma clearance rate

Analytical Method Validation

Q: How to validate HPLC methods for quantifying this compound in biological matrices? A: Follow ICH guidelines:

  • Linearity : R² ≥ 0.998 over 1–100 µg/mL range .
  • Recovery : >90% in spiked plasma samples using protein precipitation (acetonitrile) .
  • LOQ/LOD : Limit of quantification ≤ 0.1 µg/mL via signal-to-noise ratio ≥ 10:1 .

Computational Modeling for Mechanism Elucidation

Q: What computational tools predict the compound’s mechanism of action? A:

  • Density Functional Theory (DFT) : Calculates electron distribution to identify reactive sites (e.g., thiazole sulfur as nucleophile) .
  • Molecular Dynamics (MD) : Simulates binding persistence to targets (e.g., >50 ns simulations for kinase-inhibitor complexes) .
  • ADMET Prediction : Software like SwissADME forecasts bioavailability (%HIA > 80%) and CYP450 inhibition risks .

Handling Contradictory Biological Data

Q: How to resolve discrepancies in reported anticancer activity across studies? A: Strategies include:

  • Dose standardization : Normalize data to molar concentrations (µM) to account for molecular weight variations .
  • Assay replication : Cross-validate in ≥3 cell lines (e.g., MCF-7, A549, HeLa) with controlled passage numbers .
  • Meta-analysis : Pool data from PubChem and ChEMBL to identify consensus targets .

Scale-Up Challenges

Q: What are critical considerations for scaling up synthesis from mg to gram scale? A:

  • Solvent volume reduction : Switch from batch to flow chemistry to improve heat/mass transfer .
  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) .
  • Yield trade-offs : Accept 5–10% yield reduction to prioritize reproducibility .

Degradation Pathway Elucidation

Q: How to identify major degradation products of this compound under stress conditions? A:

  • LC-QTOF-MS : High-resolution mass spectrometry to assign structures to degradation peaks .
  • Isotopic labeling : Use ¹³C-labeled acetamide groups to track hydrolysis pathways .
  • Stability-indicating methods : Develop HPLC-DAD methods resolving parent compound from degradants (R > 2.0) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(2-{[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(2-{[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.